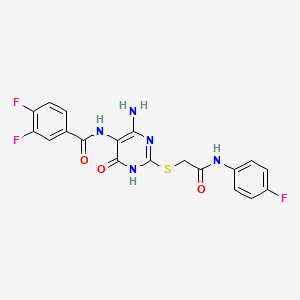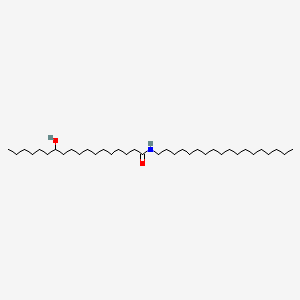
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a styryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitrobenzene under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl linkage between the two aromatic rings. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products
Reduction: Formation of (E)-1-Amino-2-(4-(trifluoromethyl)styryl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (E)-1-Nitro-2-(4-(trifluoromethyl)benzaldehyde) or (E)-1-Nitro-2-(4-(trifluoromethyl)benzoic acid).
Aplicaciones Científicas De Investigación
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance its biological activity.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The styryl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Nitro-2-(4-methylstyryl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-1-Nitro-2-(4-chlorostyryl)benzene: Similar structure but with a chloro group instead of a trifluoromethyl group.
(E)-1-Nitro-2-(4-bromostyryl)benzene: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing ability, making it more reactive and potentially more effective in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H10F3NO2 |
|---|---|
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
1-nitro-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)19(20)21/h1-10H/b8-5+ |
Clave InChI |
IJHNTMVXOBUCDI-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




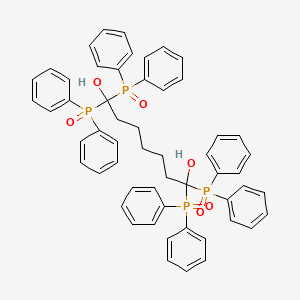
![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
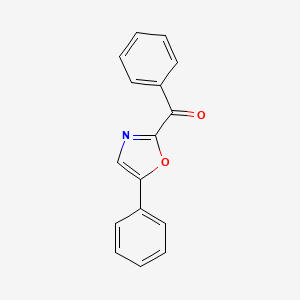
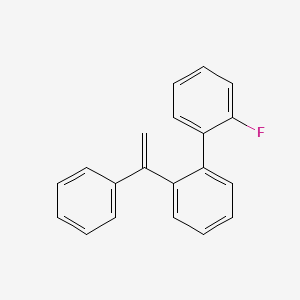
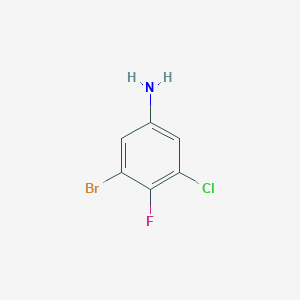
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
